1,4-Bis(2-hydroxyethoxy)benzene
Overview
Description
1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether, is an organic compound with the molecular formula C10H14O4. It is a symmetrical aromatic diol chain extender commonly used in the production of polyurethanes and other polymers. This compound is known for its ability to enhance the mechanical properties and thermal stability of the materials it is incorporated into .
Mechanism of Action
Target of Action
1,4-Bis(2-hydroxyethoxy)benzene, also known as Hydroquinone bis(2-hydroxyethyl) ether, is primarily used as a chain extender in the production of polyurethane elastomers . Its primary targets are the isocyanate groups present in the polyurethane prepolymers .
Mode of Action
The compound interacts with its targets (isocyanate groups) through a reaction known as polyaddition . This reaction results in the formation of urethane linkages, thereby extending the polymer chain . The presence of two hydroxyethoxy groups in the molecule allows it to react with two isocyanate groups, effectively linking two separate polymer chains .
Pharmacokinetics
It’s important to note that the compound is practically insoluble in water , which would likely limit its bioavailability if it were to enter a biological system.
Result of Action
The result of the action of this compound is the formation of polyurethane elastomers with improved mechanical properties . These elastomers exhibit enhanced tensile strength, hardness, and rebound properties .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction with isocyanate groups is sensitive to moisture, requiring the process to be carried out under dry conditions . Additionally, the compound is sensitive to heat, and should be stored in a cool, dry place away from sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known that it functions as a chain extender in polyurethane elastomers . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and processing of these materials.
Molecular Mechanism
It is known to function as a chain extender in the production of polyurethane elastomers , suggesting that it may interact with biomolecules involved in this process at the molecular level.
Temporal Effects in Laboratory Settings
It is known to be a key component in the production of polyurethane elastomers , suggesting that its effects may be observed over time in these settings.
Metabolic Pathways
Given its role in the production of polyurethane elastomers , it may be involved in pathways related to material synthesis and processing.
Transport and Distribution
Given its role in the production of polyurethane elastomers , it may interact with transporters or binding proteins involved in material synthesis and processing.
Subcellular Localization
Given its role in the production of polyurethane elastomers , it may be localized to compartments or organelles involved in material synthesis and processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with ethylene oxide in the presence of a base catalyst such as potassium carbonate. The reaction typically occurs under inert gas atmosphere to prevent oxidation and is carried out at elevated temperatures .
Another method involves the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. This reaction is also conducted under inert gas atmosphere and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of dimethyl formamide as a solvent and catalysts such as cesium carbonate and sodium dithionite can enhance the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Ether derivatives and other substituted products.
Scientific Research Applications
1,4-Bis(2-hydroxyethoxy)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1,4-Di(2-hydroxyethoxy)benzene
- Hydroquinone bis(2-hydroxyethyl) ether
- Hydroquinone di(2-hydroxyethyl) ether
Uniqueness
1,4-Bis(2-hydroxyethoxy)benzene is unique due to its symmetrical structure and the presence of two hydroxyl groups, which make it an effective chain extender. Its ability to enhance the mechanical and thermal properties of polymers distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPYFJNYAMXZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41675-76-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026702 | |
Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
104-38-1 | |
Record name | Hydroquinone bis(2-hydroxyethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(p-Phenylenedioxy)diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-p-phenylenedioxydiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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